molecular formula C23H18N6O4 B2597509 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251606-31-1

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2597509
CAS No.: 1251606-31-1
M. Wt: 442.435
InChI Key: FIIDNFNDHYMRBR-UHFFFAOYSA-N
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Description

The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one features a complex heterocyclic framework. Its structure includes:

  • A benzodioxole moiety linked to a 1,2,4-oxadiazole ring.
  • A methyl bridge connecting the oxadiazole to a pyrazolo[1,5-d][1,2,4]triazin-4-one core.
  • A 2,4-dimethylphenyl substituent at position 2 of the pyrazolo-triazinone system.

However, specific pharmacological data for this compound remain unverified in the provided evidence.

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-13-3-5-16(14(2)7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-4-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDNFNDHYMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Construction of the Pyrazolo[1,5-d][1,2,4]triazin-4-one Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-d][1,2,4]triazines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have shown efficacy in targeting specific kinases involved in cancer progression. In vitro studies demonstrate that derivatives of pyrazolo[1,5-d][1,2,4]triazine can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that the incorporation of the benzodioxole moiety enhances the antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has led to investigations into its use as a pesticide. Its ability to target specific biological pathways in pests can lead to effective pest control while minimizing harm to beneficial organisms. Field studies have reported promising results in reducing pest populations without significant phytotoxicity to crops .

Material Science Applications

Polymeric Materials
In material science, compounds like this compound have been explored for their potential in developing new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve the overall performance of materials used in various applications including coatings and composites .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAnticancer activity through apoptosis induction; antimicrobial effects against various pathogens; anti-inflammatory properties by inhibiting cytokines.
Agricultural ApplicationsEffective as a pesticide with minimal phytotoxicity; potential for targeted pest control strategies.
Material ScienceEnhances thermal stability and mechanical properties of polymers; potential applications in coatings and composites.

Mechanism of Action

The mechanism of action of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s benzodioxole-oxadiazole segment is rare in literature; most analogs prioritize pyrimidine or thiazole substitutions .
  • Synthetic routes for analogs often employ cycloaddition or condensation with hydrazides, suggesting feasible scalability for the target compound .

Bioactivity and Pharmacokinetic Profiles

Table 2: Bioactivity and Property Comparisons
Compound Class/Name Reported Bioactivity LogP (Predicted) Solubility (mg/mL) Tanimoto Similarity* Reference
Target Compound Unknown (Theoretical CNS activity) 3.8† ~0.05 (Low) 1.00 -
3’-Substituted-1,2,4-Triazoles Anticancer, Antinociceptive 2.1–3.5 0.1–1.2 0.35–0.45
Aglaithioduline (vs. SAHA) HDAC Inhibition (~70% similarity) 2.9 0.15 0.70
5-(Benzo[d][1,3]Dioxol-5-yl) Pyrazoles Anticonvulsant 2.7 0.3 0.55

Notes:

  • Tanimoto Similarity : Calculated using MACCS fingerprints; values >0.7 indicate high structural overlap .
  • Aglaithioduline’s ~70% similarity to SAHA (a known HDAC inhibitor) highlights the predictive utility of similarity indexing for bioactivity .

Mechanistic and Target-Based Insights

  • Hierarchical Clustering : Compounds with benzodioxole or oxadiazole moieties cluster into groups showing neuromodulatory or antiproliferative activities, aligning with the target’s structural motifs .
  • Oxadiazole Role : The 1,2,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions with target proteins (e.g., kinases, HDACs) .
  • 2,4-Dimethylphenyl Substituent : This hydrophobic group may improve binding to aromatic residues in enzyme active sites, as seen in triazole-based antifungals .

Biological Activity

The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel chemical entity that exhibits a diverse range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure

The compound belongs to a class of heterocyclic compounds characterized by the presence of multiple functional groups including oxadiazole and pyrazolo-triazine moieties. The structural formula can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

Antitumor Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines including prostate (PC3), colorectal (HCT-116), and breast cancer (MCF7) cells. In vitro studies utilizing the MTT assay demonstrated that this compound can inhibit cell proliferation effectively at low concentrations (IC50 values ranging from 0.5 to 8 μg/mL) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The piperazinomethyl derivatives of similar oxadiazole compounds have shown promising antibacterial effects with minimal inhibitory concentrations (MIC) indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli . Such findings suggest that the target compound may possess similar antimicrobial properties due to its structural analogies.

Anti-inflammatory Effects

Compounds featuring benzodioxole structures are often linked to anti-inflammatory activities. Preliminary studies suggest that the presence of this moiety in the compound may contribute to a reduction in inflammatory markers in vitro. The exact mechanism remains under investigation but may involve modulation of cytokine release and inhibition of pro-inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The oxadiazole ring has been associated with the inhibition of enzymes such as DNA topoisomerases and tyrosine kinases which are crucial in cancer cell proliferation.
  • Receptor Modulation : The benzodioxole component may enhance interactions with specific receptors involved in inflammatory responses and tumorigenesis .

Case Studies and Research Findings

StudyFindings
Demonstrated significant anti-proliferative activity against multiple cancer cell lines with IC50 values < 8 μg/mL.
Reported antimicrobial effects with MIC values indicating effectiveness against Gram-positive bacteria.
Investigated anti-inflammatory properties showing potential for reducing cytokine levels in vitro.

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